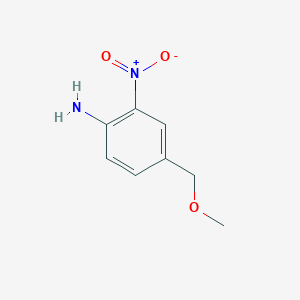
4-(Methoxymethyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxymethyl group attached to the benzene ring, along with a nitro group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-nitroaniline typically involves the nitration of 4-(Methoxymethyl)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{C8H11NO} + \text{HNO3} \rightarrow \text{C8H10N2O3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
-
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. [ \text{C8H10N2O3} + 3\text{H2} \rightarrow \text{C8H12N2O} + 2\text{H2O} ]
-
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as sodium iodide in acetone or amines in the presence of a base.
Major Products:
- Reduction of the nitro group yields 4-(Methoxymethyl)-2-phenylenediamine.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethyl group can also participate in metabolic processes, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
- 4-(Methoxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylbenzoic acid
- 4-(Methoxymethyl)-2-phenylenediamine
Comparison: 4-(Methoxymethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For instance, 4-(Methoxymethyl)-2-methylindole lacks the nitro group, which significantly alters its reactivity and applications.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |
Clave InChI |
FILGGGAQCDVEQJ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
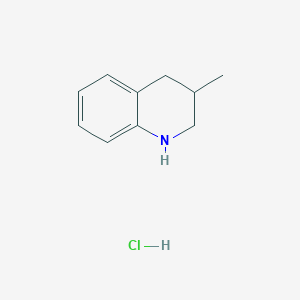
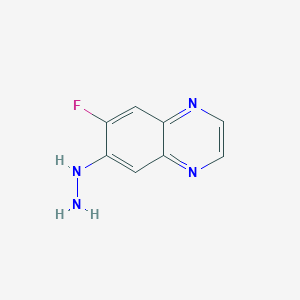





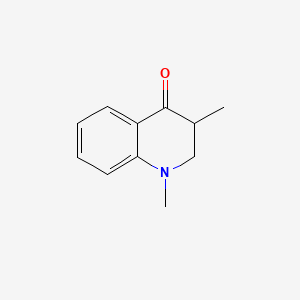

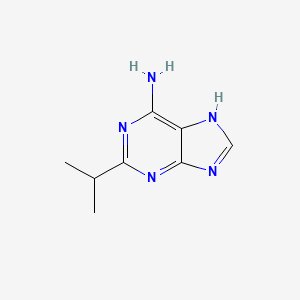

![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
